4-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a useful research compound. Its molecular formula is C18H14Cl3N3O3 and its molecular weight is 426.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.010074 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation Agent in Pyrazolines Synthesis
4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. This process occurs under mild conditions and provides moderate to good yields at room temperature (Zolfigol et al., 2006).
Structural Analysis in Crystallography
The crystalline structure of related compounds, such as dimethyl-l-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, has been studied, providing valuable insights into their molecular and lattice structures. These studies contribute to understanding the synthesis and properties of complex organic compounds (Jager & Otterbein, 1980).
Precursor in Photochemical Reactions
Compounds like 4,4-Difluoropyrazolidine-3,5-dione have been synthesized as precursors for pyrazolinediones, envisioned as sources for photochemical generation of difluorocarbene. Such studies highlight the potential of these compounds in facilitating photochemical and thermal cyclopropanation reactions (He & Lemal, 2003).
Catalysis in Multicomponent Reactions
Studies have demonstrated the use of related compounds in catalyzing multicomponent reactions. For instance, 1,4-Diazabicyclo[2.2.2]octane has been explored as an efficient catalyst for condensation reactions, underlining the significance of these compounds in synthetic organic chemistry (Azarifar et al., 2013).
Synthesis of Heterocyclic Compounds
These chemicals play a crucial role in the synthesis of various heterocyclic compounds, including pyrazoles and pyridines, which are essential in pharmaceutical and material sciences. The flexibility in synthesizing these derivatives opens up avenues for developing novel drugs and materials (Mohareb & Abdo, 2022).
Properties
IUPAC Name |
2-[4-chloro-1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O3/c19-9-2-1-3-10(20)8(9)6-23-7-11(21)16(22-23)24-17(25)14-12-4-5-13(27-12)15(14)18(24)26/h1-3,7,12-15H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQCKCFWQUQOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4Cl)CC5=C(C=CC=C5Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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